molecular formula C7H6Cl2O2 B114650 2,6-Dichloro-4-(hydroxymethyl)phenol CAS No. 22002-17-1

2,6-Dichloro-4-(hydroxymethyl)phenol

Cat. No.: B114650
CAS No.: 22002-17-1
M. Wt: 193.02 g/mol
InChI Key: SQKUSGDAQJJKBT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenol typically involves the chlorination of 4-(hydroxymethyl)phenol. One common method includes the reaction of 4-(hydroxymethyl)phenol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated phenol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2,6-Dichloro-4-carboxyphenol

    Reduction: 4-(Hydroxymethyl)phenol

    Substitution: 2,6-Dichloro-4-(substituted)phenol

Scientific Research Applications

2,6-Dichloro-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial formulations.

    Industry: Utilized as a preservative in various products, including cosmetics and personal care items.

Mechanism of Action

The antimicrobial activity of 2,6-Dichloro-4-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)phenol
  • 2,6-Dichloro-4-methylphenol
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

Compared to its analogs, 2,6-Dichloro-4-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which enhances its solubility in water and contributes to its antimicrobial properties. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dichloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUSGDAQJJKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944601
Record name 2,6-Dichloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-17-1
Record name Benzenemethanol, 3,5-dichloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dichloro-4-hydroxybenzoic acid (4.0 g, 19.3 mmol) in THF (60 ml) under argon was added borane-THF complex (39.0 mmol, 39.0 ml of 1 M solution in THF) dropwise. After addition, the reaction mixture was heated at 60° C. for 6 h, then quenched with water and extracted with ethyl acetate three times. The organic extract was washed with water, then brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound (3.7 g, 99%) as white solid. 1H NMR (400 MHz, CDCl3) δ 7.28 (s, 2H), 5.83 (s, 1H), 4.59 (s, 2H), MS: (M+1-H2O)=175
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4 g
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39 mL
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60 mL
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99%

Synthesis routes and methods III

Procedure details

BH3 (1M in THF, 250 mL, 250 mmol) was added dropwise to a cooled sol. of 3,5-dichloro-4-hydroxybenzoic acid (20 g, 96.6 mmol) in THF (200 mL) at 0° C. The resulting mixture was stirred at 0° C. for 15 min., and then at rt for 13 h. The milky mixture was cooled to 0° C., and MeOH (150 mL), then water (100 mL), were added dropwise. The mixture was further stirred at 0° C. for 15 min, and then at rt for 5 h. The mixture was then partially concentrated under reduced pressure. EtOAc (200 mL) and water (50 mL) were added to the residue, and the phases were shaken and separated. The aq. phase was further extracted with EtOAc. The combined org. extracts were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification by FC(CH2Cl2/CH3OH, 100:1) led to the title compound as a slightly beige solid (17.86 g, 96%). LC-MS: tR=0.69 min.
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150 mL
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100 mL
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20 g
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200 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1.83 g (5.96 mmol) of the product of Step B dissolved in 6 mL of THF was added 5.96 mL (5.96 mmol) of a 1M solution of tetra-n-butylammonium fluoride in THF and the reaction mixture was stirred at room temperature 30 minutes. The solution was then evaporated in vacuo and the residue was purified on a silica gel flash chromatography column eluted with 4% methanol/chloroform to afford 0.733 g (64%) of the title compound.
Name
product
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1.83 g
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6 mL
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solution
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 2
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 3
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 4
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-(hydroxymethyl)phenol

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